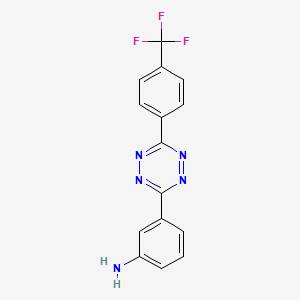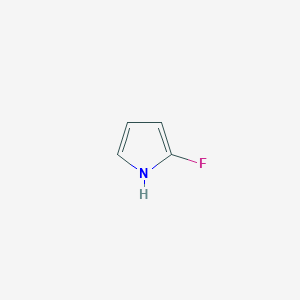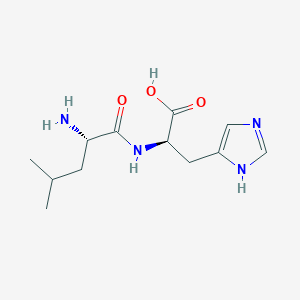
3-(6-(4-(Trifluoromethyl)phenyl)-1,2,4,5-tetrazin-3-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-(4-(Trifluoromethyl)phenyl)-1,2,4,5-tetrazin-3-yl)aniline is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a tetrazine ring and an aniline group. This compound is notable for its unique structure, which combines the properties of trifluoromethyl, tetrazine, and aniline groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-(4-(Trifluoromethyl)phenyl)-1,2,4,5-tetrazin-3-yl)aniline typically involves multiple steps, including nitration, reduction, and coupling reactions. One common method involves the nitration of a precursor compound, followed by reduction to form the corresponding amine. This amine is then coupled with a tetrazine derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3-(6-(4-(Trifluoromethyl)phenyl)-1,2,4,5-tetrazin-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
3-(6-(4-(Trifluoromethyl)phenyl)-1,2,4,5-tetrazin-3-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s unique structure makes it useful in biochemical studies, particularly in understanding enzyme interactions and protein binding.
Industry: The compound is used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation
Mecanismo De Acción
The mechanism of action of 3-(6-(4-(Trifluoromethyl)phenyl)-1,2,4,5-tetrazin-3-yl)aniline involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the tetrazine ring can participate in various biochemical reactions. These interactions can modulate the activity of specific pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
3-(Trifluoromethyl)aniline: Similar in structure but lacks the tetrazine ring.
4-(Trifluoromethyl)aniline: Another isomer with the trifluoromethyl group in a different position.
Fluorinated Quinolines: Compounds with fluorine atoms incorporated into quinoline structures, used in various applications .
Uniqueness
3-(6-(4-(Trifluoromethyl)phenyl)-1,2,4,5-tetrazin-3-yl)aniline is unique due to the combination of trifluoromethyl, tetrazine, and aniline groups in a single molecule. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it valuable for specialized applications .
Propiedades
Fórmula molecular |
C15H10F3N5 |
|---|---|
Peso molecular |
317.27 g/mol |
Nombre IUPAC |
3-[6-[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazin-3-yl]aniline |
InChI |
InChI=1S/C15H10F3N5/c16-15(17,18)11-6-4-9(5-7-11)13-20-22-14(23-21-13)10-2-1-3-12(19)8-10/h1-8H,19H2 |
Clave InChI |
NVTSXYMJPRSDDK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)N)C2=NN=C(N=N2)C3=CC=C(C=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Hexahydro-4H-furo[3,4-c]pyrrol-4-one](/img/structure/B12949256.png)
![Thieno[3,2-d]pyrimidin-4(1H)-one, 3-(6-ethoxy-3-pyridinyl)-2,3-dihydro-2-thioxo-](/img/structure/B12949258.png)






![2-(3-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol](/img/structure/B12949310.png)
![6-Iodo-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12949315.png)

![3-Methyl-1H-pyrrolo[3,2-c]pyridin-6(5H)-one](/img/structure/B12949323.png)


